Ethyl 1-(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-phenylpiperidine-4-carboxylic acid with ethyl chloroformate, followed by the introduction of the methoxycarbonylphenyl group through a carbamoylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 1-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 1-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenylcarbamates, such as:
- 4-Phenylpiperidine-4-carboxylic acid
- Methyl 4-phenylpiperidine-4-carboxylate
- 4-Methoxycarbonylphenylcarbamate
Uniqueness
ETHYL 1-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H28N2O5 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 1-[2-(4-methoxycarbonylanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N2O5/c1-3-31-23(29)24(19-7-5-4-6-8-19)13-15-26(16-14-24)17-21(27)25-20-11-9-18(10-12-20)22(28)30-2/h4-12H,3,13-17H2,1-2H3,(H,25,27) |
InChI Key |
RBVUXISKQXTHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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